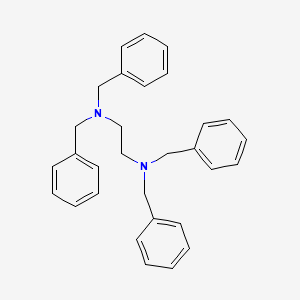

N,N,N',N'-Tetrabenzylethylenediamine

Description

N,N,N',N'-Tetrabenzylethylenediamine (C₃₀H₃₂N₂; molecular weight: 420.600 g/mol) is a flexible bidentate ligand with a central ethylenediamine backbone substituted by four benzyl groups. It is widely used in coordination chemistry to synthesize outer-sphere adducts, particularly in hybrid metal-organic materials (MOFs) . Key identifiers include its ChemSpider ID (489745) and synonyms such as 1,2-ethanediamine, N,N,N',N'-tetrabenzyl- .

The compound exhibits polymorphism, existing in three distinct solid-state phases (α, β, γ) under varying crystallization conditions :

- Lα-phase: Triclinic system (space group P1̄), Z′ = 0.5, stabilized by C–H⋯π interactions (d = 3.668 Å) and π-stacking .

- Lβ-phase: Triclinic system (space group P1̄), Z′ = 0.5, higher stability (sublimation energy ~1.5 kcal/mol lower than α-phase) due to optimized C–H⋯π distances (3.630 Å) and reduced repulsive interactions .

- Lγ-phase: Monoclinic system (space group C2/c), Z′ = 2, metastable with lower density (1.105 g/cm³) and packing efficiency (69.6%) .

Thermodynamic stability follows Lβ > Lα > Lγ, as confirmed by DFT calculations and experimental sublimation energies .

Propriétés

IUPAC Name |

N,N,N',N'-tetrabenzylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2/c1-5-13-27(14-6-1)23-31(24-28-15-7-2-8-16-28)21-22-32(25-29-17-9-3-10-18-29)26-30-19-11-4-12-20-30/h1-20H,21-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOVMYVAKUPUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrabenzylethylenediamine typically involves the reaction of ethylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethylenediamine attack the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrabenzylethylenediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: N,N,N’,N’-Tetrabenzylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted ethylenediamine derivatives.

Applications De Recherche Scientifique

N,N,N’,N’-Tetrabenzylethylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as a chelating agent in biological systems.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mécanisme D'action

The mechanism of action of N,N,N’,N’-Tetrabenzylethylenediamine involves its ability to act as a ligand and form complexes with metal ions. The compound’s nitrogen atoms coordinate with metal centers, stabilizing the metal ion and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Ethylenediamine Derivatives

Structural and Functional Comparisons

The table below contrasts N,N,N',N'-Tetrabenzylethylenediamine with analogous compounds:

Key Research Findings

(a) Polymorphism and Stability

- Tetrabenzylethylenediamine uniquely exhibits three polymorphs, with stability influenced by crystallization kinetics. Slow evaporation yields thermodynamically stable α/β-phases (Z′ = 0.5), while rapid cooling traps the metastable γ-phase (Z′ = 2) .

- In contrast, TEMED and Tetraethylethylenediamine lack polymorphism due to smaller substituents and rigid packing .

(b) Molecular Interactions

Activité Biologique

N,N,N',N'-Tetrabenzylethylenediamine (tbeda) is a versatile bidentate ligand extensively studied for its coordination chemistry and biological activities. Its structural flexibility and ability to form stable complexes with various metal ions make it a significant compound in medicinal chemistry and materials science. This article reviews the biological activities associated with tbeda, highlighting its antimicrobial properties, coordination chemistry, and potential applications in drug development.

Chemical Structure and Properties

N,N,N',N'-Tetrabenzylethylenediamine is characterized by its two ethylenediamine moieties substituted with benzyl groups. This structure contributes to its chelating ability and stability in various chemical environments.

Antimicrobial Activity

Recent studies have demonstrated that tbeda and its metal complexes exhibit significant antimicrobial properties. For instance, research on metal-tbeda complexes showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the free ligand. The mechanism of action is believed to involve the chelation of metal ions, which increases the lipophilicity of the complex, facilitating membrane penetration and disrupting bacterial functions .

| Bacteria | Activity of tbeda Complexes | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Effective | |

| Klebsiella pneumoniae | Effective | |

| Streptococcus pyogenes | Moderate |

Coordination Chemistry

The coordination behavior of tbeda has been extensively studied, particularly in forming complexes with transition metals. For example, copper(II) complexes with tbeda have been synthesized and characterized using X-ray crystallography and spectroscopic methods. These complexes serve as models for understanding the function of copper-containing enzymes, such as catechol 1,2-dioxygenase . The ability to modulate the coordination environment around metal ions using tbeda can lead to novel therapeutic agents.

Case Study 1: Synthesis of Copper Complexes

A study investigated the synthesis of copper(II) complexes using tbeda as a ligand. The resulting complexes were found to cleave catechol derivatives effectively, demonstrating potential applications in biocatalysis .

Case Study 2: Antimicrobial Properties

In another study, various metal-tbeda complexes were tested for their antimicrobial efficacy. The results indicated that these complexes exhibited superior activity against certain pathogens compared to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .

Research Findings

- Stability : Tbeda forms stable complexes with several transition metals, enhancing their biological activity.

- Mechanism of Action : The increased lipophilicity of metal-tbeda complexes facilitates penetration into bacterial membranes.

- Polymorphism : Different polymorphs of tbeda have been identified, which may influence its reactivity and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.